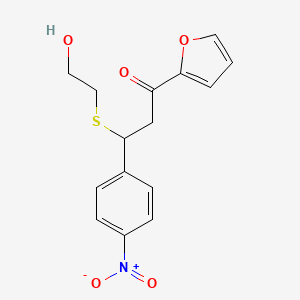
1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one, also known as FNT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FNT is a yellow crystalline powder with a molecular formula of C14H13NO5S and a molecular weight of 311.33 g/mol.
Scientific Research Applications
Photophysical Properties and Solvent Polarity Effects
Research on chalcone derivatives similar to "1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one" has shown significant interest in their photophysical properties. The study by Kumari et al. (2017) demonstrated how solvent polarity affects the absorption and fluorescence characteristics of chalcone derivatives, including molecules with furan and nitrophenyl groups. These compounds exhibit bathochromic shifts (red shifts) in more polar solvents, attributed to intramolecular charge transfer interactions. This behavior indicates a large difference in dipole moment between the ground and excited states, suggesting these molecules could have applications in photodynamic therapy or as fluorescent probes (Kumari et al., 2017).
Synthesis and Reactivity
The synthesis of geminally activated nitro dienes, including furan-2-yl derivatives, was explored by Baichurin et al. (2019). This work highlights methods to create compounds with potential utility in organic synthesis, material science, and possibly as intermediates in pharmaceutical synthesis (Baichurin et al., 2019).
Polymers and Material Science
Baldwin et al. (2008) described the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones. These materials, featuring furan and nitrophenyl components, are electrochemically polymerized to produce films with significant electroactive properties. Such polymers have applications in electronic devices, sensors, and as materials for energy storage (Baldwin et al., 2008).
Antimicrobial and Anti-inflammatory Potential
A study by Ravula et al. (2016) on novel pyrazoline derivatives, including those with furan-2-yl and nitrophenyl groups, investigated their anti-inflammatory and antibacterial activities. These compounds showed promise as potential therapeutic agents, demonstrating the broader applicability of furan-2-yl compounds in medical research (Ravula et al., 2016).
Dual Inhibitors for Tuberculosis and Inflammation
Turukarabettu et al. (2019) synthesized sulfur cross-linked oxadiazole-nitro(furan/thiophene)-propenones as dual inhibitors of tuberculosis and inflammation. These compounds exhibited significant in vivo anti-inflammatory activity and anti-tuberculosis activity, underscoring the potential of furan-2-yl compounds in developing treatments for multidrug-resistant diseases (Turukarabettu et al., 2019).
properties
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c17-7-9-22-15(10-13(18)14-2-1-8-21-14)11-3-5-12(6-4-11)16(19)20/h1-6,8,15,17H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNVGMMQFXGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328543 |
Source


|
| Record name | 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677681 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |
CAS RN |
446269-73-4 |
Source


|
| Record name | 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2713502.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2713503.png)
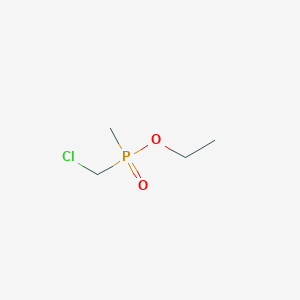
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2713506.png)
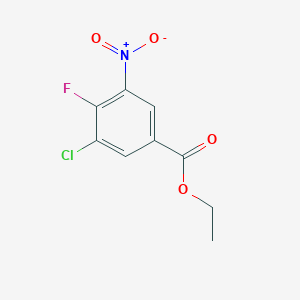
![4-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2713511.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)
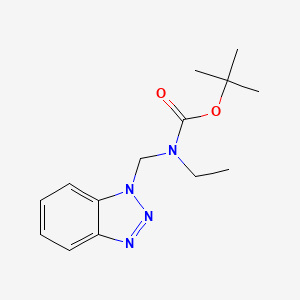
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide](/img/structure/B2713518.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2713519.png)
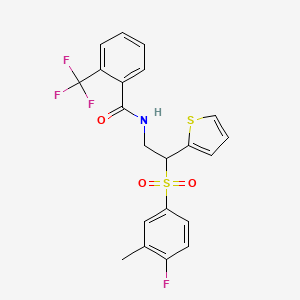
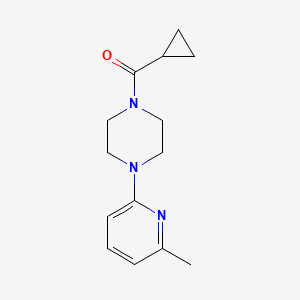
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713525.png)